molecular formula C43H53NO6 B1246615 Nodulisporic acid CAS No. 163120-03-4

Nodulisporic acid

Número de catálogo B1246615
Número CAS: 163120-03-4
Peso molecular: 679.9 g/mol
Clave InChI: UNCVXXVJJXJZII-QLETUHIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nodulisporic acids (NAs) are structurally complex potent antiinsectan indole diterpenes . They were first reported by Merck Research Laboratories and have shown unique biological activity against insects .


Synthesis Analysis

The biosynthetic gene cluster for these metabolites has been identified in Hypoxylon pulicicidum . The first five steps of the biosynthetic pathway have been functionally characterized . A highly complex biosynthetic array has been revealed, furnishing multiple end products through expression of cluster components in Penicillium paxilli . Seven additional cluster-encoded gene products comprise the biosynthetic machinery that elaborate precursor NAF in this highly branched pathway . The combined action of these enzymes delivers 37 NA congeners including four major end products, NAA, NAA 1, NAA 2, and NAA 4 .


Molecular Structure Analysis

The plethora of intermediates arises due to the modification of the carboxylated prenyl tail by a single promiscuous P450 monooxygenase, NodJ . This pivotal branchpoint enzyme produces four distinct biosynthetic products giving rise to the complex metabolic grid that characterizes NA biosynthesis .


Chemical Reactions Analysis

The evolution of synthetic venture has led to the first total synthesis of (−)-nodulisporic acid C (3) and (−)-nodulisporic acid B (2), along with the generation of an unnatural analogue, 2′-epi-nodulisporic acid B .


Physical And Chemical Properties Analysis

The structure of Nodulisporic acid adequately accounts for the low-field position of C27 (162.0 ppm), which is simultaneously R to the indole nitrogen and β to the carbonyl group .

Mecanismo De Acción

Target of Action

Nodulisporic acid, also known as Nodulisporic Acid A, primarily targets the glutamate-gated chloride channels (GluCls) . These channels are unique to invertebrates and are targeted by macrocyclic lactones . The compound has a direct activation and positive allosteric modulation effect on AVR-14B, a GluCl subunit from adult Brugia malayi, a causative agent of lymphatic filariasis in humans .

Mode of Action

Nodulisporic acid interacts with its targets in a complex manner. It acts as both an agonist and a type II positive allosteric modulator on the receptor . This means that it can bind to and open GluCls alone or potentiate glutamate-mediated channel opening .

Biochemical Pathways

The biosynthesis of Nodulisporic acids involves a highly complex array, furnishing multiple end products through the expression of cluster components . Seven additional cluster-encoded gene products comprise the biosynthetic machinery that elaborate precursor NAF in this highly branched pathway . The combined action of these enzymes delivers 37 NA congeners including four major end products, NAA, NAA 1, NAA 2, and NAA 4 . The plethora of intermediates arises due to the modification of the carboxylated prenyl tail by a single promiscuous P450 monooxygenase, NodJ .

Result of Action

The pharmacological properties of Nodulisporic acid indicate that the channel is an important target of the compound . The unique electrophysiological characteristics of the targeted GluCl could explain the observed variation in drug sensitivities of various nematode parasites . Nodulisporic acid has also shown inhibitory effects on adult worm motility .

Direcciones Futuras

The identification of NodD1 as the enzyme responsible for the bisprenylation of nodulisporic acid F opens up new avenues for research . This prenyltransferase showed a preference for its natural indole-diterpene substrate . Further studies on Nodulisporic acids by Smith’s group are expected .

Propiedades

IUPAC Name

(2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVXXVJJXJZII-QLETUHIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nodulisporic acid

CAS RN

163120-03-4
Record name Nodulisporic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163120034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NODULISPORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1CU6363A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nodulisporic acid
Reactant of Route 2
Nodulisporic acid
Reactant of Route 3
Nodulisporic acid
Reactant of Route 4
Nodulisporic acid
Reactant of Route 5
Nodulisporic acid
Reactant of Route 6
Nodulisporic acid

Q & A

Q1: What is the primary molecular target of Nodulisporic Acid A (NsAA)?

A1: Nodulisporic Acid A (NsAA) primarily targets invertebrate-specific glutamate-gated chloride channels (GluCls). [, , , , ]

Q2: How does NsAA interact with its target?

A2: NsAA acts as both a direct activator and a positive allosteric modulator of GluCls. It binds to a high-affinity site on the channel, distinct from the glutamate binding site, leading to channel opening and potentiating the effects of glutamate. []

Q3: What are the downstream effects of NsAA binding to GluCls?

A3: NsAA binding to GluCls leads to an influx of chloride ions into the cell, resulting in hyperpolarization and ultimately paralysis of invertebrate muscles, contributing to its insecticidal and acaricidal activity. [, , ]

Q4: What is the molecular formula and weight of NsAA?

A4: NsAA has a molecular formula of C31H43NO6 and a molecular weight of 525.68 g/mol. []

Q5: What are the key spectroscopic data points that helped determine the structure of NsAA?

A5: The structure of NsAA was elucidated using a variety of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), with a key role played by Dunkel's computerized 2D INADEQUATE analysis. The relative stereochemistry was determined using ROESY, NOESY, NOEDS, and Jvic coupling constant analysis. X-ray crystallography of a derivative further confirmed the structure. []

Q6: How do modifications to the structure of NsAA affect its insecticidal activity?

A6: Research has shown that even subtle chemical modifications to the indole core of NsAA can lead to a substantial loss of insecticidal activity. The C-8 side chain appears to be more tolerant of modifications without significant loss of activity. [, ]

Q7: What specific structural modifications have led to improved insecticidal activity in NsAA analogs?

A7: Replacing the carboxylic acid group of NsAA with certain amide functionalities, specifically N-tert-butyl nodulisporamide, resulted in enhanced adulticidal activity against fleas and improved pharmacokinetic properties. [, ]

Q8: What is known about the stability of NsAA under various conditions?

A8: NsAA and related analogs, particularly those with a free carboxylic acid group, are known to be unstable. To enhance stability, they are often isolated and formulated as stable sodium salts. []

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of NsAA and its analogs?

A9: Formulation efforts have focused on creating stable salts and developing suitable delivery systems for both oral and topical administration in veterinary medicine. [, ]

Q10: What is the pharmacokinetic profile of NsAA and its analogs in animal models?

A10: Studies in dogs have shown that NsAA analogs, particularly those with improved potency, exhibit a long terminal half-life and accumulate in adipose tissue, contributing to their prolonged duration of action. []

Q11: How does the pharmacokinetic profile of NsAA analogs correlate with their in vivo efficacy against fleas?

A11: A strong correlation has been observed between plasma levels of NsAA analogs, their terminal half-life, and their duration of flea control. Analogs with longer half-lives and higher plasma concentrations provided more extended flea control. []

Q12: What in vitro assays have been employed to evaluate the insecticidal activity of NsAA and its analogs?

A12: Researchers have utilized various in vitro assays, including artificial membrane flea feeding devices and larval assays using Lucilia sericata (blowfly) to assess the insecticidal activity and structure-activity relationships of NsAA and its analogs. [, , ]

Q13: Have any resistance mechanisms to NsAA been identified?

A14: Studies using Drosophila melanogaster identified a resistant strain with a mutation in the gene encoding the GluCl subunit DmGluClα. This mutation reduced the sensitivity of the channel to NsAA, ivermectin, and glutamate. []

Q14: Is there any cross-resistance between NsAA and other insecticides?

A15: The Drosophila melanogaster strain resistant to NsAA exhibited cross-resistance to ivermectin, suggesting a shared mode of action involving GluCls. []

Q15: What is known about the toxicity profile of NsAA and its analogs in mammals?

A16: NsAA and its analogs have demonstrated a wide therapeutic index in rodent models. Oral administration in dogs at therapeutic doses did not result in any observed adverse effects. [, ]

Q16: What is the fungal source of NsAA?

A17: NsAA is produced by a pantropical endophytic fungus, initially classified as a Nodulisporium species and later identified as Hypoxylon pulicicidum. [, ]

Q17: What are the key biosynthetic steps involved in the production of NsAA?

A18: The biosynthesis of NsAA involves the condensation of geranylgeranyl pyrophosphate (GGPP) with an indole moiety derived from tryptophan. This is followed by a series of enzymatic modifications, including epoxidation, cyclization, and oxidation steps. [, , , , ]

Q18: Which enzymes have been identified as being crucial for NsAA biosynthesis?

A19: Key enzymes involved in NsAA biosynthesis include a geranylgeranyl transferase (NodC), a flavin adenine dinucleotide-dependent oxygenase (NodM), an indole diterpene cyclase (NodB), a cytochrome P450 oxygenase (NodW), and a prenyltransferase (NodD1). [, , ]

Q19: What is the significance of the cytochrome P450 monooxygenase NodJ in NsAA biosynthesis?

A20: NodJ plays a crucial role as a branchpoint enzyme, catalyzing multiple oxidations on the prenyl side chain of the precursor molecule. This promiscuous activity of NodJ leads to the production of a diverse array of nodulisporic acid congeners. []

Q20: What are the potential applications of NsAA and its analogs beyond flea and tick control?

A21: Given their selective action on invertebrate GluCls, NsAA and its analogs have potential applications in controlling other arthropod pests, such as bedbugs and mosquitoes. [, , ]

Q21: What are some of the challenges and future directions in NsAA research?

A22: Further research is needed to fully elucidate the structure and function of invertebrate GluCls, understand resistance mechanisms, and develop new analogs with improved efficacy, spectrum of activity, and safety profiles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.